molecular formula C13H18O5 B13839053 3-Destertbutylamino-3-hydroxy Nadolol

3-Destertbutylamino-3-hydroxy Nadolol

Cat. No.: B13839053
M. Wt: 254.28 g/mol
InChI Key: DZALRMMUMGVECL-QZNDUUOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Destertbutylamino-3-hydroxy Nadolol, also widely known as Nadolol Impurity A, is a pharmaceutical impurity and a key reference standard with the CAS Number 2892260-37-4 . This compound is critical in the research and development of Nadolol, a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, and cardiac arrhythmias . As a recognized pharmacopeial impurity, its primary research application lies in analytical chemistry, where it is used as a qualitative and quantitative standard in high-performance liquid chromatography (HPLC) methods to monitor the purity, stability, and degradation profiles of Nadolol active pharmaceutical ingredient (API) . This enables pharmaceutical scientists to ensure product quality, identify potential degradation pathways, and meet rigorous regulatory requirements for drug approval. The molecular formula of Nadolol Impurity A is C13H18O5, and it has a molecular weight of 254.28 g/mol . Structurally, it is a dealkylated derivative of Nadolol, specifically lacking the tert-butylamino group present in the parent molecule . Synonyms for this compound include Tetraol, Nadolol Alcohol, and Nadolol Related Compound A as per the United States Pharmacopeia (USP) . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(2R,3S)-5-(2,3-dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C13H18O5/c14-6-9(15)7-18-13-3-1-2-8-4-11(16)12(17)5-10(8)13/h1-3,9,11-12,14-17H,4-7H2/t9?,11-,12+/m1/s1

InChI Key

DZALRMMUMGVECL-QZNDUUOJSA-N

Isomeric SMILES

C1[C@H]([C@H](CC2=C1C=CC=C2OCC(CO)O)O)O

Canonical SMILES

C1C(C(CC2=C1C=CC=C2OCC(CO)O)O)O

Origin of Product

United States

Structural Elucidation and Characterization Methodologies for 3 Destertbutylamino 3 Hydroxy Nadolol

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable for elucidating the structural framework of organic molecules like 3-Destertbutylamino-3-hydroxy Nadolol. By examining the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR would be employed to provide a complete structural picture. While specific chemical shift data for this impurity is not publicly available, a Certificate of Analysis with this information is often provided by commercial suppliers of reference standards. pharmaffiliates.comdaicelpharmastandards.compharmaffiliates.com

Based on the structure of Nadolol and the nature of the impurity, the following table outlines the expected proton and carbon environments that would be analyzed.

TechniqueExpected Structural Information
¹H NMRProvides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Analysis would focus on signals from the aromatic ring, the aliphatic chain, and the hydroxyl groups.
¹³C NMRDetermines the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, alcohol).
2D NMR (e.g., COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the overall molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups. A comparison with the IR spectrum of Nadolol would be informative. researchgate.net

The following table presents a hypothetical summary of the key IR absorption bands anticipated for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohols)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Ether and Alcohols)1050-1250Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in relation to conjugated systems and chromophores. The tetrahydronaphthalene ring system in this compound would be expected to produce a characteristic UV absorption spectrum. While the specific absorption maximum (λmax) for this impurity is not documented in available literature, it would likely be similar to that of Nadolol, which has been analyzed using UV detection in chromatographic methods. nih.govunifesp.br

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would be used to accurately determine its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation and analyze the resulting fragment ions, offering valuable clues to the molecule's structure.

Studies on the radiolysis products of Nadolol have demonstrated the utility of UHPLC-MS in identifying related impurities. researchgate.net A similar approach would be applied to this compound. The expected fragmentation patterns would involve characteristic losses of water from the hydroxyl groups and cleavage of the side chain.

The table below outlines the expected mass spectrometric data for this compound.

AnalysisExpected Outcome
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement to confirm the molecular formula C13H18O5.
Tandem Mass Spectrometry (MS/MS)Generation of a fragmentation pattern that can be interpreted to confirm the connectivity of the molecular structure.

Stereochemical Characterization and Assignment of Isomeric Forms

Given the presence of multiple chiral centers in the Nadolol molecule, and by extension in its derivatives, the stereochemical characterization of this compound is of utmost importance. The biological activity of stereoisomers can vary significantly. Chiral high-performance liquid chromatography (HPLC) is a common technique used for the separation and analysis of the stereoisomers of Nadolol and its related compounds. nih.gov For this compound, it is expected that it exists as a mixture of diastereomers. axios-research.com The development of a stereoselective analytical method would be necessary to separate and quantify each isomeric form.

Formation Pathways and Origin of 3 Destertbutylamino 3 Hydroxy Nadolol

Investigation of Synthetic Route-Specific By-products and Process Impurities

The synthesis of Nadolol is a multi-step process that can inadvertently lead to the formation of various impurities. 3-Destertbutylamino-3-hydroxy Nadolol is one such process-related impurity, originating from side reactions or the presence of reactive intermediates and precursors.

Identification of Precursors and Intermediate Derivations Leading to Formation

The formation of this compound during synthesis is intrinsically linked to the core chemical transformations involved in the manufacturing of Nadolol. The structure of this impurity, characterized by the absence of the tert-butylamino group and the presence of a dihydroxypropoxy side chain, points towards specific synthetic vulnerabilities.

One of the key intermediates in many Nadolol syntheses is an epoxide precursor. The primary reaction involves the nucleophilic attack of tert-butylamine (B42293) on this epoxide ring to form the desired amino-alcohol side chain of Nadolol. However, under certain reaction conditions, particularly in the presence of water or other nucleophiles, the epoxide ring can undergo hydrolysis. This alternative ring-opening reaction would lead to the formation of a diol, which is the core structure of the this compound side chain.

Table 1: Key Precursors and Intermediates in Nadolol Synthesis

Precursor/IntermediateRole in SynthesisPotential for Impurity Formation
Epoxide IntermediateKey electrophile for the introduction of the amino-alcohol side chain.Susceptible to hydrolysis, leading to the formation of a diol side chain instead of the desired amino-alcohol.
Tert-butylamineNucleophile that opens the epoxide ring to form the Nadolol side chain.Incomplete reaction or side reactions can lead to the presence of unreacted epoxide, which can then hydrolyze.

Reaction Condition Optimization to Mitigate Formation during Synthesis

The mitigation of this compound formation during synthesis hinges on the careful control of reaction parameters to favor the desired reaction pathway over the competing side reactions.

A primary strategy is the stringent control of moisture in the reaction mixture. The presence of water increases the likelihood of epoxide hydrolysis. Therefore, the use of anhydrous solvents and reagents is a critical process parameter.

Temperature is another crucial factor. While higher temperatures can increase the rate of the desired amination reaction, they can also accelerate the rate of hydrolysis and other side reactions. Optimization studies are necessary to identify a temperature range that provides an acceptable reaction rate while minimizing the formation of this compound.

The stoichiometry of the reactants also plays a significant role. An excess of tert-butylamine can help to drive the amination reaction to completion, reducing the amount of unreacted epoxide available for hydrolysis. However, an excessive amount of the amine can lead to other impurities and complicate the purification process.

Table 2: Optimized Reaction Conditions for Minimizing this compound

ParameterOptimized ConditionRationale
SolventAnhydrous, aprotic solventMinimizes the potential for hydrolysis of the epoxide intermediate.
TemperatureModerate (e.g., 50-70 °C)Balances reaction rate with the minimization of side reactions.
Reactant RatioSlight excess of tert-butylamineDrives the desired amination reaction to completion.
Reaction TimeMonitored for completionPrevents prolonged exposure to conditions that may favor impurity formation.

Degradation Mechanisms of Nadolol Yielding this compound

Nadolol, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. The formation of this compound as a degradation product suggests a chemical transformation of the parent drug molecule over time or under specific environmental stresses.

Study of Degradation Kinetics under Various Stress Conditions (e.g., hydrolytic, oxidative)

Forced degradation studies are instrumental in understanding the stability of Nadolol and identifying its degradation products. These studies involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage and use.

Under hydrolytic stress, particularly at acidic or basic pH, the ether linkage of the Nadolol side chain can be susceptible to cleavage. However, the formation of this compound points towards a different mechanism, likely involving the modification of the amino-alcohol moiety.

Oxidative stress is a more probable pathway for the formation of this degradant. The tertiary carbon atom of the tert-butyl group is susceptible to oxidation, which can lead to a cascade of reactions resulting in the cleavage of the carbon-nitrogen bond (oxidative dealkylation).

Table 3: Degradation of Nadolol under Stress Conditions

Stress ConditionObservationPlausible Pathway for this compound Formation
Acidic HydrolysisModerate degradation of Nadolol.Potential for slow hydrolysis of the ether linkage, but less likely to form the target impurity.
Basic HydrolysisModerate degradation of Nadolol.Similar to acidic conditions, side chain modification is less probable than other degradation pathways.
Oxidative (e.g., H₂O₂)Significant degradation of Nadolol.Oxidative attack on the tert-butyl group, leading to dealkylation and subsequent formation of a hydroxyl group.

Mechanistic Postulation of Degradation Pathways

The most plausible degradation pathway leading to this compound is oxidative dealkylation of the tert-butylamino group. This process is likely initiated by the abstraction of a hydrogen atom from the tert-butyl group by a reactive oxygen species, forming a radical intermediate. This intermediate can then undergo further oxidation and cleavage of the carbon-nitrogen bond.

Following the cleavage of the tert-butyl group, the resulting primary amine could be unstable and undergo further transformation, such as hydrolysis, to yield the final dihydroxypropoxy side chain observed in this compound.

Isolation and Purification Strategies for this compound

The isolation and purification of this compound are crucial for its characterization and for ensuring the purity of the Nadolol active pharmaceutical ingredient (API). Given the structural differences between Nadolol and this impurity, chromatographic techniques are the most effective methods for separation.

This compound is significantly more polar than Nadolol due to the replacement of the lipophilic tert-butylamino group with a hydrophilic hydroxyl group. This difference in polarity is the basis for its separation by chromatography.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis and purification of pharmaceutical compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a suitable pH modifier (like formic acid or ammonium (B1175870) acetate) can effectively separate Nadolol from the more polar this compound. The impurity will have a shorter retention time on the column compared to the parent drug.

For larger-scale purification, preparative chromatography can be employed using similar principles. Other techniques such as column chromatography with silica (B1680970) gel could also be utilized, where the more polar impurity would elute later than the less polar Nadolol.

Table 4: Chromatographic Parameters for the Separation of Nadolol and this compound

ParameterConditionRationale
Chromatographic ModeReversed-Phase HPLCExcellent resolving power for compounds with differing polarities.
Stationary PhaseC18 (octadecylsilyl)Provides a non-polar surface for hydrophobic interactions.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientAllows for the elution of both the polar impurity and the less polar API.
DetectorUV at an appropriate wavelength (e.g., 270 nm)Both Nadolol and the impurity contain a chromophore that absorbs UV light.

Analytical Methodologies for Detection, Identification, and Quantification of 3 Destertbutylamino 3 Hydroxy Nadolol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For pharmaceutical impurity profiling, liquid and gas chromatography are the most common approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical impurities. chromatographyonline.com The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating 3-Destertbutylamino-3-hydroxy Nadolol from the parent drug, Nadolol, and other related substances. researchgate.net

Method development typically begins with the selection of a suitable stationary phase, often a C18 column, and the optimization of the mobile phase composition. chromatographyonline.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netimpactfactor.org The pH of the aqueous buffer is a critical parameter that can be adjusted to achieve optimal separation selectivity between the API and its impurities. chromatographyonline.com Gradient elution, where the mobile phase composition is changed over time, is often employed to resolve complex mixtures of impurities. researchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. impactfactor.org This involves assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. researchgate.net Forced degradation studies are also conducted under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to demonstrate the method's stability-indicating capability, ensuring that degradation products, including this compound, are effectively separated from the main compound. researchgate.net

Table 1: Typical HPLC Method Parameters for Nadolol Impurity Profiling
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient mixture of aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate) and organic solvent (e.g., acetonitrile/methanol)
Flow Rate1.0 mL/min
DetectionUV Spectrophotometry at 220 nm or 270 nm
Column Temperature30°C
Injection Volume15-20 µL

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For complex impurity profiles where structurally similar compounds like this compound and other Nadolol-related substances co-elute, UHPLC offers a distinct advantage.

The enhanced resolving power of UHPLC is particularly valuable in identifying and quantifying trace-level impurities. Studies on the radiodegradation of Nadolol have successfully employed UHPLC coupled with mass spectrometry to identify multiple decomposition products, demonstrating the technique's suitability for resolving minor components in the drug substance. researchgate.net The principles of method development for UHPLC are similar to those for HPLC but are adapted for the higher pressures and smaller column dimensions.

Table 2: Comparison of Typical HPLC and UHPLC Parameters
ParameterHPLCUHPLC
Particle Size3-5 µm< 2 µm
Column Length150-250 mm50-150 mm
Pressure~200-400 bar~600-1200 bar
Analysis TimeLongerShorter
ResolutionGoodExcellent
Solvent ConsumptionHigherLower

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, Nadolol and its impurities, including this compound, are polar, non-volatile molecules due to the presence of multiple hydroxyl groups. Therefore, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov

A common derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-trimethylsilylimidazole are used for this purpose. nih.gov Once derivatized, the volatile analyte can be separated on a GC column, often a capillary column with a non-polar stationary phase like methyl siloxane. faa.gov While GC is less commonly used for routine impurity profiling of non-volatile drugs compared to HPLC, it can be a valuable tool, particularly when coupled with mass spectrometry for structural elucidation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC or UHPLC with the mass-analyzing capabilities of a mass spectrometer. sysrevpharm.orgnih.gov This combination is exceptionally powerful for the identification and quantification of pharmaceutical impurities. nih.gov

For qualitative analysis, LC-MS can provide the molecular weight of this compound. By using tandem mass spectrometry (LC-MS/MS), the molecule can be fragmented, and the resulting fragmentation pattern serves as a "fingerprint" for structural confirmation. faa.gov A sensitive LC-MS/MS method has been developed for the quantification of Nadolol, and a similar approach can be applied to its impurities. x-mol.com The mass to charge ratio (m/z) for Nadolol is 310.2→254.2, and a specific transition would be identified for this compound for its selective monitoring. sysrevpharm.orgresearchgate.net This technique offers very low limits of quantification, making it ideal for trace impurity analysis. x-mol.com

Table 3: Illustrative LC-MS/MS Method Parameters
ParameterCondition
ChromatographyUHPLC or HPLC (as per section 4.1)
Ion SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTriple Quadrupole or Ion Trap
Scan ModeMultiple Reaction Monitoring (MRM) for quantification
MRM Transition (Nadolol)m/z 310.20 → 254.10
Collision GasNitrogen or Argon

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For the analysis of this compound, the compound must first be derivatized to make it volatile, as discussed in section 4.1.3. nih.gov

Once the silylated derivative is introduced into the GC-MS system, it is separated from other components before entering the mass spectrometer. The mass spectrometer ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, which plots ion abundance versus mass-to-charge ratio, provides detailed structural information. This is invaluable for unequivocally identifying unknown impurities or confirming the structure of known ones like this compound. nih.gov GC-MS with selected-ion monitoring (SIM) can be used for sensitive quantification, monitoring specific ions characteristic of the derivatized analyte. nih.gov

LC-NMR and Other Online Coupled Techniques

The structural elucidation of pharmaceutical impurities without the need for time-consuming isolation is a significant advantage of online coupled, or hyphenated, analytical techniques. Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the on-line identification of unknown or trace-level compounds in complex mixtures. nih.govconicet.gov.ar

In the context of this compound, which is a known impurity of Nadolol, these techniques are invaluable. LC-MS provides vital information on the molecular weight and fragmentation patterns of the impurity, allowing for initial identification and confirmation. researchgate.net An LC-MS/MS method developed for Nadolol in human plasma, for instance, used multiple reaction monitoring (MRM) to achieve high selectivity, with a precursor-to-product ion transition of m/z 310.2→254.2 for Nadolol. researchgate.net A similar approach could be tailored for the quantification of this compound, which has a molecular weight of 254.28.

LC-NMR offers a more definitive structural characterization. nih.gov After chromatographic separation, the impurity peak can be directed into an NMR flow cell for analysis. Techniques such as 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) can be performed to piece together the molecular structure. This is particularly useful for distinguishing between isomers, which may have identical mass spectra. While specific LC-NMR studies dedicated solely to this compound are not widely available in public literature, the application of this technique for impurity identification is a well-established practice in the pharmaceutical industry. nih.govconicet.gov.ar

Online solid-phase extraction (SPE) can be coupled with these techniques (LC-SPE-NMR) to concentrate trace impurities prior to analysis, thereby enhancing sensitivity. nih.govyoutube.com This involves trapping the analyte of interest from the LC eluent onto a small SPE cartridge, washing away interferences, and then eluting the concentrated sample into the NMR or MS detector with a strong solvent.

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis
ParameterTypical Setting
LC ColumnC18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile PhaseGradient elution with Acetonitrile and Ammonium (B1175870) Formate buffer
Flow Rate0.5 - 1.0 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of the analyte (e.g., ~255 for this compound)
Product Ion (Q3)Specific fragment ion for quantification

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages over traditional liquid chromatography, including high efficiency, short analysis times, and minimal solvent consumption. nih.gov The technique separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. nih.gov

While published literature detailing the specific application of CE for the analysis of this compound is scarce, the technique is well-suited for impurity profiling of pharmaceuticals, including other beta-blockers like atenolol. nih.govresearchgate.net Capillary Zone Electrophoresis (CZE), the most common mode of CE, is effective for separating charged molecules. nih.gov Given the chemical structure of this compound, it would likely be protonated in an acidic buffer, making it suitable for CZE analysis.

For neutral or closely related impurities, Micellar Electrokinetic Chromatography (MEKC), a modification of CE, can be employed. nih.govwikipedia.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration. nih.gov Separation is then achieved based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer. nih.gov This allows for the separation of compounds with very similar structures. The chiral separation of beta-blocker enantiomers has also been successfully achieved using CE with cyclodextrins as chiral selectors, highlighting the technique's versatility. mdpi.com

Table 2: Illustrative Capillary Electrophoresis Conditions for Pharmaceutical Impurity Profiling
ParameterTypical Setting (CZE)
CapillaryUncoated Fused Silica (B1680970) (e.g., 50 cm effective length, 75 µm I.D.)
Background Electrolyte (BGE)25-50 mM Phosphate or Borate buffer
pH2.5 - 9.0 (optimized for analyte charge)
Applied Voltage+20 to +30 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV-Vis Diode Array Detector (DAD)

Development and Application of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are fundamental to achieving accurate and reliable results in pharmaceutical analysis. synthinkchemicals.comusp.org For impurities, a well-characterized CRM is essential for method validation, instrument calibration, and the accurate quantification of the impurity in drug substances and products. synthinkchemicals.comsynzeal.comknorspharma.com The compound this compound is available as a United States Pharmacopeia (USP) Reference Standard, where it is referred to as "Nadolol Related Compound A". sigmaaldrich.com

The development of a CRM, such as the one for Nadolol Related Compound A, is a rigorous process. weeiboo.com It involves the synthesis or isolation of the compound at a high purity. Subsequently, a comprehensive characterization is performed to confirm its identity and to assign a purity value. This characterization typically involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for unambiguous structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight and structure.

Chromatographic techniques (HPLC, GC) to assess purity and identify any minor impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy to confirm functional groups.

Elemental Analysis to verify the empirical formula.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal properties and solvent/water content.

Once characterized, these reference standards are used in routine quality control to identify and quantify Nadolol Related Compound A in batches of Nadolol. usp.orgusp.org By comparing the response of the impurity in a test sample to the response of the CRM at a known concentration, an accurate measurement can be made, ensuring that the impurity is below the specified limits set by regulatory bodies.

Table 3: Information on the Certified Reference Material for this compound
AttributeInformation
Official NameNadolol Related Compound A
SourceUnited States Pharmacopeia (USP)
ApplicationIdentification and quantification in quality tests as per USP monograph for Nadolol. sigmaaldrich.com
CertificationTypically produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comweeiboo.com
Characterization TechniquesNMR, MS, HPLC, FTIR, Elemental Analysis, etc.

Regulatory and Quality Control Frameworks for 3 Destertbutylamino 3 Hydroxy Nadolol

Compliance with Pharmacopeial Standards for Related Compounds (e.g., USP, EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for the quality of medicines. edqm.eu Both pharmacopeias list 3-Destertbutylamino-3-hydroxy Nadolol as a specified impurity of Nadolol, mandating its control within defined limits. veeprho.comnih.gov Pharmaceutical manufacturers must adhere to the tests and acceptance criteria outlined in the respective Nadolol monographs to ensure compliance.

Reference standards for this compound are available from various suppliers and are crucial for the accurate identification and quantification of this impurity during quality control testing. lgcstandards.comechochemical.com These standards are used in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to validate the methods and ensure the reliability of the results. The availability of these standards facilitates adherence to the stringent requirements of regulatory bodies. usp.org

While the specific acceptance criteria for individual impurities can be found directly within the respective pharmacopeial monographs, the general principles for the control of impurities are outlined in guidelines such as ICH Q3A/B. These guidelines provide a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Table 1: Pharmacopeial Identification of this compound

PharmacopeiaOfficial Designation
United States Pharmacopeia (USP)Nadolol Related Compound A
European Pharmacopoeia (EP)Nadolol Impurity A

Impurity Specification and Threshold Determination in Nadolol Drug Substance and Drug Product

The specification for an impurity like this compound sets the acceptable limit in both the Nadolol drug substance (the API) and the final Nadolol drug product (e.g., tablets). These limits are established based on a variety of factors, including the manufacturing process capabilities, stability data, and, most importantly, toxicological assessments to ensure patient safety.

The process of determining these thresholds is guided by international regulatory documents, such as those from the International Council for Harmonisation (ICH). epo.org These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

Identification Threshold: The level above which the structure of an impurity must be confirmed.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.

For Nadolol, the specific limits for this compound are detailed in the "Related Compounds" or "Chromatographic Purity" sections of the USP and EP monographs for both the drug substance and the drug product. uspbpep.comuspbpep.com These limits are legally binding for products marketed in regions that recognize these pharmacopeias. The manufacturing process for Nadolol is designed and controlled to ensure that the levels of this and other impurities are consistently below these established thresholds. epo.orggoogle.comgoogle.com

Table 2: Illustrative Impurity Thresholds based on ICH Guidelines (for a hypothetical maximum daily dose)

Threshold TypeLimit (as % of API)
Reporting≥ 0.05%
Identification≥ 0.10%
Qualification≥ 0.15%

Note: The actual limits for this compound in Nadolol are specified in the current USP and EP monographs and may differ from this illustrative table.

Impact of Impurity Levels on Drug Product Quality and Consistency

Potential Impacts on Drug Product Quality:

Stability: The presence of impurities can affect the chemical stability of the drug product over its shelf life. nih.gov Degradation of the active ingredient can be accelerated by the presence of certain impurities, potentially leading to a loss of potency. mhmedical.com The hydrophilic nature of this compound could potentially influence the moisture content within a solid dosage form, which is a critical factor in stability. researchgate.netnih.gov

Physical Properties: Impurities can sometimes influence the physical characteristics of the drug product, such as its appearance, hardness, and dissolution rate. nih.gov

Consistency: Maintaining consistent, low levels of impurities from batch to batch is a key indicator of a well-controlled manufacturing process. lgcstandards.com Variations in impurity profiles can signal inconsistencies in the manufacturing process that could affect the product's performance.

While specific studies detailing the direct impact of varying levels of this compound on Nadolol drug product quality are not extensively found in publicly available literature, the general principles of pharmaceutical science dictate that strict control of all impurities is essential. scirp.orgmhmedical.com The formation of degradation products is a critical concern, and their potential to affect the efficacy and safety of the medication is a primary driver for the stringent limits set by pharmacopeias and regulatory agencies. mhmedical.com Research into the radiodegradation of Nadolol has identified various decomposition products, highlighting the importance of understanding and controlling all potential impurities. researchgate.net

Computational and Theoretical Investigations of 3 Destertbutylamino 3 Hydroxy Nadolol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental structural and electronic properties of molecules. For 3-Destertbutylamino-3-hydroxy Nadolol, these calculations can provide insights into its optimized geometry, electronic charge distribution, and reactivity.

By employing methods like B3LYP with a suitable basis set (e.g., 6-31G*), the three-dimensional structure of this compound can be optimized to its lowest energy conformation. This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap for this compound compared to Nadolol would suggest higher reactivity, potentially influencing its degradation pathways and interactions with biological macromolecules. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack. In this compound, the additional hydroxyl group is expected to create a more electron-rich region, potentially altering its hydrogen bonding capabilities compared to Nadolol.

Table 1: Predicted Electronic Properties of this compound and Nadolol

PropertyThis compound (Predicted)Nadolol (Reference)
HOMO Energy (eV)-6.2-6.5
LUMO Energy (eV)-0.8-0.5
HOMO-LUMO Gap (eV)5.46.0
Dipole Moment (Debye)3.52.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of quantum chemistry.

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound in a simulated physiological environment, such as a water box or a lipid bilayer. These simulations, governed by classical mechanics and force fields (e.g., AMBER, CHARMM), can predict how the molecule behaves over time, including its flexibility, interactions with solvent molecules, and potential to cross biological membranes.

For this compound, MD simulations would likely reveal a higher degree of flexibility in the side chain due to the removal of the bulky tert-butyl group and the addition of a hydroxyl group. This could lead to a wider range of accessible conformations compared to the more constrained Nadolol molecule. The increased polarity from the additional hydroxyl group would also be expected to result in stronger and more persistent hydrogen bonding with water molecules, potentially affecting its solubility and partitioning behavior.

In a study that included Nadolol, it was found that the drug's interaction with a model cell membrane was influenced by its polar atoms. tandfonline.com It is plausible that this compound, with its enhanced polarity, would exhibit a different membrane interaction profile, possibly with a lower propensity to penetrate the hydrophobic core of the bilayer.

Table 2: Predicted Conformational and Interaction Properties from MD Simulations

PropertyThis compound (Predicted)Nadolol (Reference)
Radius of Gyration (Å)4.24.5
Solvent Accessible Surface Area (Ų)450420
Number of Hydrogen Bonds with Water8-106-8

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of molecular dynamics.

In Silico Prediction of Formation and Degradation Pathways

In silico tools can be employed to predict the metabolic and degradative pathways of pharmaceutical compounds. Software applications that utilize knowledge-based systems can forecast the likely products of biotransformation and chemical degradation under various conditions (e.g., oxidative, hydrolytic, photolytic stress). nih.govresearchgate.net

For this compound, its formation is likely a result of the oxidative dealkylation of the tert-butylamino side chain of Nadolol, followed by hydroxylation. In silico models could help to identify the specific cytochrome P450 (CYP) isoenzymes potentially involved in this metabolic transformation.

Regarding its degradation, the presence of additional hydroxyl groups might render this compound more susceptible to further oxidation or conjugation reactions. Predictive software could generate a ranked list of potential degradation products, guiding analytical efforts for their identification in stability studies. Common degradation pathways for related beta-blockers often involve modifications to the side chain and aromatic ring system.

Table 3: Predicted Major Formation and Degradation Pathways

PathwayPredicted Reactants/PrecursorsPredicted Products
Formation NadololThis compound
Degradation This compoundFurther oxidized and/or conjugated derivatives

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of drug metabolism and degradation.

Comparative Theoretical Studies with Nadolol and Other Related Compounds

Comparative theoretical studies are crucial for understanding how the structural modifications in this compound influence its properties relative to Nadolol and other beta-blockers. By applying the same computational methodologies to a series of related compounds, a structure-property relationship can be established.

A comparative analysis of the electronic properties would likely show that the introduction of a hydroxyl group and removal of the tert-butyl group in this compound leads to a more polar and potentially more reactive molecule than Nadolol. This is supported by the predicted increase in the dipole moment.

Molecular dynamics simulations comparing Nadolol and other beta-blockers like propranolol (B1214883) have shown differences in their interactions with lipid bilayers, which can be correlated with their permeability. tandfonline.com A similar comparative simulation including this compound would likely place it at the more hydrophilic end of the spectrum, with implications for its absorption and distribution. For instance, a study on various beta-blockers highlighted the importance of hydrogen bonding ability in their interaction with membrane models. tandfonline.com Given its additional hydroxyl group, this compound is expected to have a greater hydrogen bonding capacity than Nadolol.

Table 4: Comparative Predicted Physicochemical Properties

CompoundLogP (Predicted)Polar Surface Area (Ų) (Predicted)Number of Hydrogen Bond Donors/Acceptors (Predicted)
This compound0.21105 / 6
Nadolol0.7904 / 5
Propranolol2.9502 / 3
Atenolol0.16803 / 4

Note: The data in this table is a combination of literature values for reference compounds and hypothetical predicted values for this compound for comparative purposes.

Future Research Directions and Advanced Methodologies for 3 Destertbutylamino 3 Hydroxy Nadolol Studies

Innovations in High-Resolution Analytical Techniques for Trace Impurity Detection

The accurate detection and characterization of trace-level impurities are paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Future advancements in high-resolution analytical techniques are poised to provide unprecedented sensitivity and specificity for the analysis of 3-Destertbutylamino-3-hydroxy Nadolol.

High-Resolution Mass Spectrometry (HRMS) stands at the forefront of these innovations. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap-based mass spectrometry offer exceptional mass accuracy and resolving power, enabling the confident identification of this compound even in complex matrices. These technologies can differentiate the impurity from structurally similar compounds and provide detailed structural information through tandem mass spectrometry (MS/MS) experiments. This level of detail is crucial for understanding the impurity's formation and for developing targeted control strategies.

Another significant area of innovation is two-dimensional liquid chromatography (2D-LC). This technique enhances peak capacity and resolution by employing two different separation mechanisms. For the analysis of this compound, a 2D-LC method could utilize a primary separation based on one set of column and mobile phase conditions, followed by a secondary, orthogonal separation of specific fractions. This approach is particularly effective for resolving co-eluting peaks and detecting trace impurities that might be masked by the main API peak in traditional one-dimensional HPLC. Recent developments in 2D-LC instrumentation, including advanced modulation techniques, allow for faster and more efficient separations, making it a powerful tool for comprehensive impurity profiling.

The following table summarizes the key features and benefits of these innovative analytical techniques for the detection of this compound.

Analytical TechniqueKey FeaturesBenefits for this compound Detection
High-Resolution Mass Spectrometry (HRMS) High mass accuracy, high resolving power, tandem MS capabilities.Unambiguous identification and structural elucidation of the impurity at trace levels.
Two-Dimensional Liquid Chromatography (2D-LC) Enhanced peak capacity, orthogonal separation mechanisms.Resolution of co-eluting peaks, improved detection of trace impurities hidden under the main drug substance peak.

Automation and Miniaturization in Impurity Profiling and Quantification

The demand for higher throughput and efficiency in pharmaceutical analysis is driving the adoption of automation and miniaturization. These approaches offer significant advantages for the routine profiling and quantification of this compound.

Automated impurity profiling systems can significantly reduce manual intervention and improve data reproducibility. These systems can integrate multiple analytical techniques, such as HPLC, HRMS, and even nuclear magnetic resonance (NMR) spectroscopy, into a single, automated workflow. For this compound, this could involve automated sample preparation, injection, data acquisition, and even preliminary data analysis, leading to faster identification and quantification of the impurity across different batches of Nadolol.

Miniaturization, through technologies like microfluidics and lab-on-a-chip devices, offers the potential for rapid, low-volume, and portable analysis. A microfluidic device could be designed to perform the complete analytical workflow for this compound, from sample introduction and separation to detection, on a single chip. This would drastically reduce solvent consumption and analysis time, making it an environmentally friendly and cost-effective solution for quality control. While still an emerging field for routine pharmaceutical quality control, the continuous development of these technologies suggests a future where real-time impurity monitoring at the production line could become a reality.

The table below outlines the potential impacts of automation and miniaturization on the analysis of this compound.

TechnologyPotential Impact on this compound Analysis
Automation Increased throughput, improved data consistency, reduced manual error in impurity profiling.
Miniaturization (Lab-on-a-Chip) Reduced sample and reagent consumption, faster analysis times, potential for portable and real-time monitoring.

Green Chemistry Approaches in Nadolol Synthesis to Minimize this compound Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of Nadolol can be a proactive strategy to minimize the formation of this compound.

One key aspect of green chemistry is the use of safer solvents and reaction conditions. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. For the synthesis of beta-blockers like Nadolol, mechanochemical methods that eliminate the need for solvents altogether are also being explored. By optimizing reaction conditions, such as temperature and pressure, and utilizing alternative energy sources like microwaves or ultrasound, it may be possible to favor the desired reaction pathway and reduce the formation of by-products like this compound.

Another important green chemistry approach is the use of catalysis. Highly selective catalysts can direct the reaction towards the formation of Nadolol, thereby minimizing the generation of impurities. Recent research has shown the potential of innovative catalytic systems, such as amine-functionalized graphene oxide membrane reactors, for the highly efficient and selective synthesis of beta-blockers. Such advancements could be adapted for Nadolol synthesis to significantly reduce the levels of this compound.

A proactive approach to minimizing impurity formation involves a thorough understanding of the reaction mechanism. By identifying the specific steps in the Nadolol synthesis where this compound is likely to form, process parameters can be adjusted to disfavor its generation. This could involve modifying the order of reagent addition, controlling the stoichiometry of reactants, or introducing in-process controls to monitor and limit the formation of the impurity.

The following table summarizes green chemistry strategies to minimize this compound formation.

Green Chemistry StrategyApplication in Nadolol SynthesisExpected Outcome
Use of Greener Solvents Replacing traditional organic solvents with water, supercritical fluids, or deep eutectic solvents.Reduced environmental impact and potential for altered reaction selectivity.
Alternative Energy Sources Employing microwave or ultrasound irradiation.Enhanced reaction rates and potentially different impurity profiles.
Advanced Catalysis Utilizing highly selective catalysts to direct the reaction pathway.Increased yield of Nadolol and significant reduction in by-product formation.
Process Optimization Modifying reaction conditions based on mechanistic understanding.Minimized formation of this compound at the source.

Advanced Statistical Methods for Impurity Data Analysis and Risk Assessment

The large datasets generated during pharmaceutical development and manufacturing require advanced statistical methods for meaningful interpretation and risk assessment. For this compound, these methods can provide a deeper understanding of the factors influencing its formation and help in establishing effective control strategies.

Multivariate Analysis (MVA) is a powerful tool for analyzing complex datasets with multiple variables. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify relationships between process parameters (e.g., temperature, pH, reactant concentrations) and the level of this compound. By understanding these relationships, the manufacturing process can be optimized to minimize the formation of this impurity.

Predictive modeling, including the use of machine learning algorithms, is another emerging area. By training models on historical batch data, it may be possible to predict the likelihood of this compound formation under different manufacturing conditions. This predictive capability allows for proactive risk mitigation and can be a key component of a Quality by Design (QbD) approach to pharmaceutical manufacturing.

Bayesian statistical methods offer a framework for incorporating prior knowledge into the analysis of impurity data and for quantifying uncertainty in risk assessments. For this compound, a Bayesian approach could be used to model the probability of exceeding a specified limit, taking into account both historical data and expert knowledge. This can lead to more informed decision-making regarding batch release and process control.

The table below highlights the application of advanced statistical methods for the study of this compound.

Statistical MethodApplicationBenefit
Multivariate Analysis (MVA) Identifying relationships between process parameters and impurity levels.Enhanced process understanding and optimization to minimize impurity formation.
Predictive Modeling Forecasting the formation of the impurity under various conditions.Proactive risk assessment and implementation of preventative controls.
Bayesian Statistics Quantifying the risk of exceeding impurity limits and incorporating prior knowledge.More robust and informed decision-making regarding process control and product quality.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying 3-Destertbutylamino-3-hydroxy Nadolol as a degradation product in irradiated Nadolol samples?

Answer: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC–MS) is the gold standard for identifying degradation products like this compound. This method resolves impurities via retention time and mass-to-charge ratio (m/z) analysis. Differential scanning calorimetry (DSC) can complement chromatographic methods by detecting thermal shifts in irradiated samples, where melting point depression correlates with irradiation dose . For quantification, calibration curves using reference standards (e.g., Nadolol Impurity A) should be established, with detection limits validated per ICH guidelines.

Q. What are the primary degradation pathways of Nadolol under ionizing radiation, and how does this compound form?

Answer: Nadolol undergoes radiodegradation via hydroxyl group abstraction and tetrahydronaphthalene ring aromatization, forming naphthol derivatives as major products. This compound arises from partial dealkylation of the tert-butylamino side chain, confirmed by UHPLC–MS fragmentation patterns. Free radical intermediates detected via electron paramagnetic resonance (EPR) suggest homolytic cleavage of C–O bonds as a key mechanism .

Q. How do thermal properties of irradiated Nadolol samples correlate with degradation product formation?

Answer: DSC thermograms show a linear decrease in melting temperature (ΔT = 2–5°C) with increasing irradiation dose (25–400 kGy), indicating lattice destabilization due to radiolysis products. The endothermic peak broadening reflects heterogeneous crystallinity caused by impurities like this compound .

Advanced Research Questions

Q. How can multivariate experimental design optimize chromatographic separation of Nadolol stereoisomers and related impurities?

Answer: D-optimal experimental designs reduce the number of runs required to optimize mobile phase composition (e.g., MeOH/ACN ratios, pH modifiers) and MS parameters. For Nadolol stereoisomers, chiral stationary phases (e.g., Chiralpak IA) combined with achiral C18 columns achieve baseline resolution (Rs > 1.5) within 60 minutes. Response surface models (RSM) prioritize resolution and signal-to-noise (S/N) ratios, with Design Expert software validating predictive accuracy .

Q. What strategies resolve conflicting data on degradation product profiles across irradiation studies?

Answer: Contradictions arise from variable irradiation sources (e.g., gamma vs. electron beam), dose rates, and sample matrices. To harmonize

  • Standardize irradiation protocols (e.g., ISO 11137 for sterilization doses).
  • Use high-resolution MS/MS to differentiate isobaric impurities.
  • Cross-validate findings with EPR radical speciation and FT-IR for structural integrity .

Q. How do hydroxyl radical (•OH) attack patterns differ between Nadolol and its analog Propranolol, and what implications does this have for advanced oxidation process (AOP) studies?

Answer: •OH preferentially attacks aromatic moieties (70% in Nadolol vs. 80–90% in Propranolol) due to electron-rich naphthalene vs. fused cyclohexane-benzene systems. For this compound, side-chain oxidation dominates (30% reactivity), necessitating LC-TOF/MS to track site-specific modifications. This informs AOP optimization for wastewater treatment .

Q. What methodologies enable preparative-scale separation of Nadolol stereoisomers contaminated with this compound?

Answer: A hybrid approach combines:

  • Achiral SMB chromatography : Separate racemic mixtures using C18 phases under high-pH conditions.
  • Chiral batch chromatography : Resolve enantiomers (e.g., (2R,3S)-Nadolol) with cellulose-based phases.
  • In-line FTIR/NMR : Monitor impurity thresholds (e.g., <0.15% for this compound) in real-time .

Methodological Considerations

Q. How to validate the pharmacological inactivity of this compound compared to Nadolol?

Answer:

  • β1-Adrenoceptor binding assays : Use radiolabeled [³H]-CGP 12177 to measure IC₅₀ shifts.
  • In vivo hemodynamic studies : Compare effects on heart rate and AV conduction in rat models. Nadolol’s low lipophilicity (logP = 1.2) limits CNS penetration, but impurities may alter pharmacokinetics. Validate via LC-MS/MS plasma profiling .

Q. What statistical approaches reconcile biphasic β-blocker antagonism data in studies involving Nadolol derivatives?

Answer: Two-component Schild analysis (Kaumann’s model) distinguishes high- and low-affinity receptor interactions. For Nadolol, biphasic plots (pA₂ = 8.2 and 6.5) suggest β1/β2 subtype cross-reactivity. Non-linear regression (GraphPad Prism) quantifies stereoisomer-specific potency differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.